
(2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromopyridine moiety attached to the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then coupled with a suitable amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of acetic acid as a solvent and bromine as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sulfuric acid for nitration, and sodium hydroxide for neutralization . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and quaternary ammonium compounds, which are of significant interest in synthetic chemistry .
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The compound may also act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in various synthetic applications.
2-Amino-4-bromopyridine: Another brominated pyridine derivative with similar chemical properties.
2-Amino-5-chloropyridine: A chlorinated analog with distinct reactivity and applications.
Uniqueness
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is unique due to its specific amino acid backbone coupled with a bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H11BrCl2N2O2 |
|---|---|
Peso molecular |
317.99 g/mol |
Nombre IUPAC |
2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H |
Clave InChI |
DNPOMLJMPCRNTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



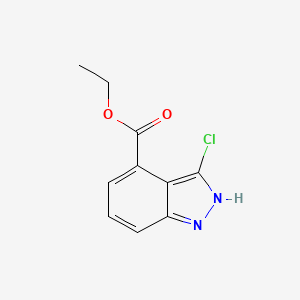
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)

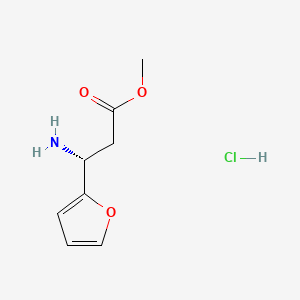

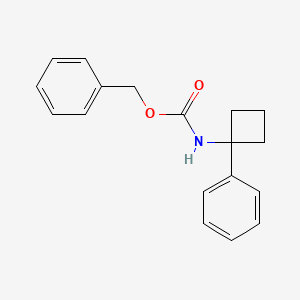

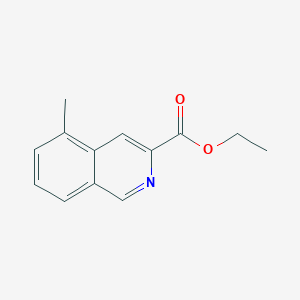
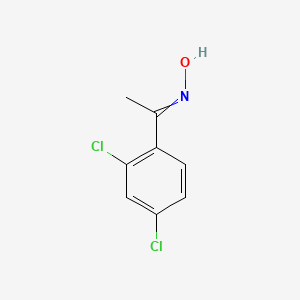
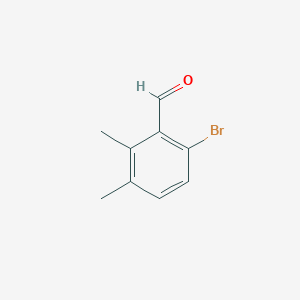

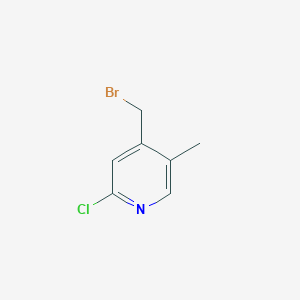
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
